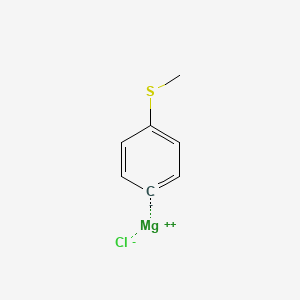
4-(Methylthio)phenylmagnesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is represented by the molecular formula C7H7ClMgS and has a molecular weight of 182.95 g/mol . This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenylmagnesium chloride is typically prepared via the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether . The general reaction is as follows:
C7H7Cl+Mg→C7H7MgCl
In this reaction, 4-chlorothioanisole reacts with magnesium turnings to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction parameters, enhances the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)phenylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or ether to form alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst (e.g., palladium) for coupling reactions.
Acids: Reacts with acids to form corresponding hydrocarbons.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From reactions with acids.
Biaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
4-(Methylthio)phenylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Formation of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of drug candidates and intermediates.
Battery Research: Potential use as an electrolyte component in rechargeable magnesium batteries.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)phenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the compound by stabilizing the intermediate species formed during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Chloride: Similar structure but lacks the methylthio group.
4-Methoxyphenylmagnesium Chloride: Contains a methoxy group instead of a methylthio group.
4-Bromophenylmagnesium Chloride: Contains a bromine atom instead of a methylthio group.
Uniqueness
4-(Methylthio)phenylmagnesium chloride is unique due to the presence of the methylthio group, which enhances its reactivity and allows for the formation of more stable intermediates in various reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications where high reactivity is required .
Propriétés
Formule moléculaire |
C7H7ClMgS |
|---|---|
Poids moléculaire |
182.95 g/mol |
Nom IUPAC |
magnesium;methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C7H7S.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DUVCZMPPBIBDOI-UHFFFAOYSA-M |
SMILES canonique |
CSC1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


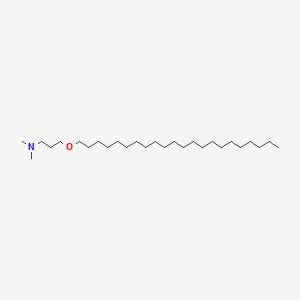
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
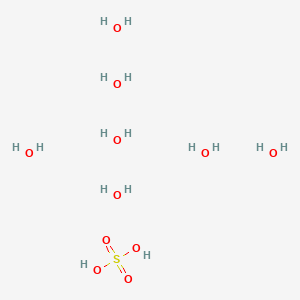
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
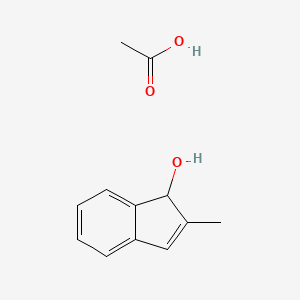
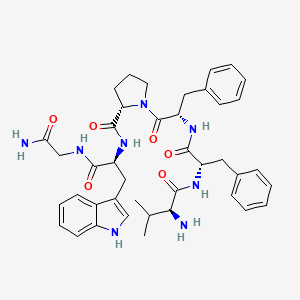
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
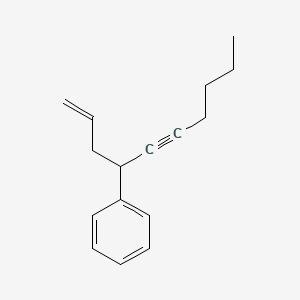


![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

